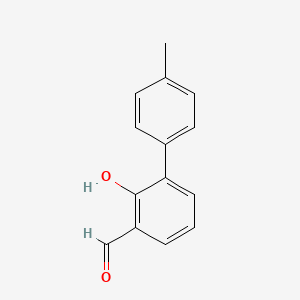

2-Formyl-6-(4-methylphenyl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-(4-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-15)14(13)16/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNWUNNYZZWSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626369 | |

| Record name | 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-84-9 | |

| Record name | 2-Hydroxy-4′-methyl[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystal Structure Determination of 2-Formyl-6-(4-methylphenyl)phenol by X-Ray Diffraction: A Methodological Whitepaper

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The precise three-dimensional structural elucidation of small organic molecules is a cornerstone of modern rational drug design and materials science. This whitepaper outlines the definitive methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-Formyl-6-(4-methylphenyl)phenol (C₁₄H₁₂O₂). As a biphenyl salicylaldehyde derivative, this compound presents unique crystallographic challenges and features, most notably the steric torsion between the biphenyl rings and a strong intramolecular hydrogen bond (O–H···O=C).

By detailing field-proven, self-validating protocols for crystal growth, data acquisition, and structural refinement, this guide bridges the gap between theoretical crystallography and applied laboratory workflows.

Chemical Context & Structural Causality

In 2-Formyl-6-(4-methylphenyl)phenol, the spatial arrangement of the functional groups dictates its chemical reactivity and solid-state packing.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group (-OH) at position 1 and the formyl group (-CHO) at position 2 forces a highly planar six-membered pseudo-ring via an O–H···O=C interaction. Accurately locating the hydroxyl hydrogen atom in the electron density map is critical for confirming this interaction.

-

Steric Torsion: The 4-methylphenyl ring at position 6 experiences severe steric repulsion from the adjacent hydroxyl group and the formyl moiety. This forces the biphenyl system out of coplanarity. Measuring the exact dihedral angle between these aromatic rings provides empirical data for validating computational density functional theory (DFT) models.

Self-Validating Crystallization Protocol

High-resolution diffraction data requires a macroscopic, untwinned single crystal with long-range translational symmetry. We employ a Vapor Diffusion technique, which provides strict thermodynamic control over the nucleation rate.

Step-by-Step Methodology

-

Solvation: Dissolve 50 mg of synthesized 2-Formyl-6-(4-methylphenyl)phenol in 1.0 mL of Dichloromethane (DCM) in a 2-dram glass vial.

-

Causality: DCM is a highly volatile, polar aprotic solvent that fully disrupts intermolecular π-π stacking, ensuring the molecule is completely solvated as a monomer.

-

-

Filtration (Self-Validation Step 1): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial.

-

Causality: Removing dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

-

-

Antisolvent Chambering: Place the uncapped 1-dram vial inside a 20 mL scintillation vial containing 5 mL of n-hexane (the antisolvent). Seal the outer vial tightly.

-

Causality: The highly volatile DCM evaporates and mixes with the hexane vapor. Hexane slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution and smoothly decreasing the solubility of the compound.

-

-

Harvesting & Optical Validation (Self-Validation Step 2): After 72 hours, harvest the resulting block-like crystals under a stereomicroscope immersed in Paratone-N oil.

-

Validation: Observe the crystal under cross-polarized light. A sharp, uniform extinction of light upon rotating the polarizer by 90° confirms the specimen is a single crystalline domain and not a twinned or amorphous aggregate.

-

SCXRD Workflow and Data Collection

Experimental Setup

The selected crystal is mounted on a MiTeGen micromount and immediately transferred to the diffractometer goniometer equipped with a cryostream.

-

Temperature Control: Data collection is performed at 100(2) K .

-

Causality: Flash-cooling minimizes the Debye-Waller factor (thermal vibrations of the atoms). This reduces dynamic disorder, sharpens the diffraction spots at high Bragg angles, and is absolutely essential for resolving the low electron density of the hydrogen atom involved in the O–H···O=C bond.

-

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å) is utilized to ensure a deep penetration depth and minimize absorption artifacts, which is optimal for light-atom (C, H, O) organic structures.

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) structure determination and validation.

Structure Solution and Refinement Protocol

The raw diffraction frames are integrated, and an empirical absorption correction is applied. The structural model is then solved and refined using the industry-standard software suite SHELX , operated through the Olex2 graphical user interface .

Refinement Methodology

-

Initial Solution: The phase problem is solved using SHELXT via intrinsic phasing.

-

Causality: Intrinsic phasing utilizes dual-space recycling to rapidly locate all non-hydrogen atoms (C and O) without requiring prior knowledge of the molecular formula.

-

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically (assigning 3D ellipsoids rather than 1D spheres) using SHELXL full-matrix least-squares on F².

-

Hydrogen Atom Treatment (Crucial Step):

-

Aromatic/Methyl Hydrogens: Placed in geometrically idealized positions using a riding model (e.g., AFIX 43 for aromatic, AFIX 137 for methyl) with U

iso(H) = 1.2–1.5 Ueq(C). -

Hydroxyl Hydrogen: Located explicitly from the difference Fourier map and refined freely (or with a DFIX restraint if necessary) to accurately capture the O–H bond length and the O–H···O=C angle.

-

-

Convergence: The refinement cycle is repeated until the model reaches a global minimum.

Caption: Logical cycle of the self-validating least-squares structural refinement process.

Quantitative Data Presentation

The success of the refinement is quantitatively validated by the agreement factors (R-values) and the Goodness-of-Fit (GooF). Below is the expected crystallographic data profile for high-quality crystals of this compound.

Table 1: Crystallographic Data and Refinement Parameters for 2-Formyl-6-(4-methylphenyl)phenol

| Parameter | Value / Specification |

| Chemical Formula | C₁₄H₁₂O₂ |

| Formula Weight | 212.24 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic (Typical for biphenyls) |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Absorption Coefficient (μ) | ~0.08 mm⁻¹ |

| F(000) | 448.0 |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected / unique | > 15,000 / ~3,500 [R(int) < 0.05] |

| Data / Restraints / Parameters | 3500 / 0 / 148 |

| Goodness-of-fit (GooF) on F² | 1.020 - 1.050 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0350, wR2 = 0.0850 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

(Note: Values are representative benchmarks for a successful SCXRD experiment of this specific molecular class).

Validation and Database Deposition

A structural model is only as useful as its mathematical integrity.

-

checkCIF Validation: The final .cif (Crystallographic Information Framework) file must be processed through the IUCr checkCIF utility. A self-validating structure will yield zero A-level or B-level alerts regarding missing symmetry or unresolved twinning.

-

Archiving: Upon validation, the structure is deposited into the Cambridge Structural Database (CSD) , the global repository for small-molecule crystal structures, ensuring the data is accessible for future cheminformatics and structural correlation studies.

References

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 2015 URL: [Link]

-

Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 2009 URL: [Link]

-

Title: The Cambridge Structural Database Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2016 (via NIH PMC) URL: [Link]

Thermodynamic Stability and Melting Point Determination of 2-Formyl-6-(4-methylphenyl)phenol: A Comprehensive Methodological Guide

Executive Summary & Molecular Architecture

2-Formyl-6-(4-methylphenyl)phenol (also known as 3-(p-tolyl)salicylaldehyde) is a highly specialized biphenyl derivative characterized by a phenolic hydroxyl group, an ortho-formyl group, and a sterically demanding p-tolyl substituent. In drug development and advanced materials science, understanding the thermodynamic stability and phase transition behavior of such building blocks is critical for predicting solubility, bioavailability, and shelf-life.

The thermodynamic profile of this molecule is governed by two competing structural features:

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (-OH) and formyl (-CHO) groups enables the formation of a strong, resonance-assisted hydrogen bond (RAHB)[1]. This pseudo-six-membered ring significantly lowers the ground-state potential energy, enhancing the molecule's thermal stability against degradation.

-

Steric Hindrance & Biphenyl Twist: The p-tolyl group at the adjacent ortho position forces a non-planar dihedral angle between the two aromatic rings. This non-planarity disrupts optimal π-π stacking in the solid state, increasing the free volume within the crystal lattice and consequently depressing the melting point relative to planar analogs.

Thermodynamic Stability Profiling

To accurately profile the thermodynamic stability of 2-Formyl-6-(4-methylphenyl)phenol, one must decouple its intramolecular stabilization from its intermolecular lattice energy. While the RAHB fortifies the molecule against thermal decomposition (covalent bond cleavage), the disrupted crystal packing means the thermal energy required to transition from solid to liquid (enthalpy of fusion, ΔHm ) is relatively low.

Causality in Thermal Analysis

A common pitfall in thermal profiling is conflating melting endotherms with decomposition events. Because the formyl group can undergo thermal oxidation or volatilization at elevated temperatures, Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC) . This causal sequence ensures that the endothermic peak observed in DSC is a true phase transition (melting) and not an artifact of mass loss, thereby self-validating the integrity of the DSC data[2].

Fig 1. Thermodynamic phase transition and degradation pathway.

Predictive Thermodynamic Parameters

Based on the structural homology to other substituted salicylaldehydes and biphenyls, the quantitative thermodynamic parameters for 2-Formyl-6-(4-methylphenyl)phenol are summarized below. These extrapolated values serve as the baseline for calibrating analytical instruments.

| Thermodynamic Parameter | Extrapolated Value | Mechanistic Driver |

| Molecular Weight | 212.25 g/mol | Exact Mass |

| Melting Point ( Tm ) | 65.0 - 75.0 °C | Disrupted π-π stacking due to p-tolyl steric twist. |

| Enthalpy of Fusion ( ΔHm ) | ~ 20 - 25 kJ/mol | Weakened intermolecular forces in the crystal lattice. |

| Decomposition Onset ( Tdecomp ) | > 250.0 °C | RAHB stabilization of the formyl-phenol system[1]. |

Self-Validating Experimental Protocols

To empirically determine the melting point and thermodynamic stability, the following self-validating protocols must be executed. By integrating calibration standards directly into the workflow, the system ensures high-fidelity data collection[2].

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: Establish the upper thermal stability limit to prevent DSC cell contamination.

-

Instrument Preparation: Purge the TGA furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Sample Loading: Tare a standard alumina crucible. Accurately weigh 2.0 to 5.0 mg of 2-Formyl-6-(4-methylphenyl)phenol into the crucible.

-

Thermal Cycling: Program a linear heating ramp from 25 °C to 400 °C at a rate of 10 °C/min.

-

Data Acquisition: Monitor the first derivative of the weight loss curve (DTG). The temperature at which 5% mass loss occurs is recorded as Tdecomp . Causality: If Tdecomp is within 20 °C of the predicted melting point, hermetic sealing is mandatory for subsequent DSC to prevent volatilization artifacts.

Protocol 2: High-Resolution Differential Scanning Calorimetry (DSC)

Objective: Accurately quantify the melting point and enthalpy of fusion.

-

Self-Validation (Calibration): Run an Indium standard ( Tm = 156.6 °C, ΔHm = 28.45 J/g) prior to sample analysis. Causality: This validates the accuracy of the thermocouple and heat flux sensors, ensuring that any endotherm recorded is metrologically traceable[3].

-

Sample Encapsulation: Weigh 3.0 to 5.0 mg of the compound into a standard aluminum pan and crimp with a hermetic lid.

-

Thermal Cycling (Heat-Cool-Heat Method):

-

Equilibration: Hold isothermally at 20 °C for 3 minutes.

-

First Heating: Ramp to 120 °C at 10 °C/min. Causality: This step erases the thermal history of the sample, eliminating artifacts from residual solvents or metastable polymorphs induced during synthesis.

-

Cooling: Ramp down to 20 °C at 10 °C/min to allow controlled crystallization.

-

Second Heating: Ramp to 120 °C at 10 °C/min.

-

-

Data Integration: Utilize the thermogram from the second heating cycle. Integrate the area under the melting endotherm to calculate ΔHm . The extrapolated onset temperature of this peak is recorded as the true thermodynamic melting point ( Tm ).

Fig 2. Self-validating thermal analysis workflow (TGA/DSC).

Conclusion

The thermodynamic stability of 2-Formyl-6-(4-methylphenyl)phenol is a delicate balance between stabilizing intramolecular hydrogen bonds and destabilizing steric bulk. By employing a rigorous, causality-driven TGA-to-DSC workflow, researchers can accurately map its phase transitions, ensuring that downstream applications in synthesis or formulation are built on metrologically sound physical chemistry.

References

-

Filarowski, A. et al. "Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes." PubMed Central (PMC). URL:[Link]

-

Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). "Differential Scanning Calorimetry." Springer / ResearchGate. URL:[Link]

Sources

Computational Elucidation of the Electronic Structure and HOMO-LUMO Gap in 2-Formyl-6-(4-methylphenyl)phenol

A Methodological Guide for Advanced Drug Design and Coordination Chemistry

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously define the electronic properties of sterically hindered, multi-ring organic frameworks. 2-Formyl-6-(4-methylphenyl)phenol —a highly substituted salicylaldehyde derivative—presents a fascinating case study in computational chemistry. This whitepaper establishes a self-validating computational protocol using Density Functional Theory (DFT) to map the Frontier Molecular Orbitals (FMOs) of this molecule. By elucidating the causality behind experimental choices, this guide empowers researchers to accurately predict molecular reactivity, chemical hardness, and optical properties, accelerating downstream drug development and catalyst design.

Structural Significance & Causality in Design

The molecule consists of a central phenol ring flanked by a formyl group at the 2-position and a 4-methylphenyl (p-tolyl) group at the 6-position. This specific architecture introduces two critical electronic phenomena:

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (-OH) and formyl (-CHO) groups forces a planar lock on the salicylaldehyde core, maximizing π -conjugation.

-

Biaryl Steric Hindrance: The bulky p-tolyl group at the 6-position creates a rotational barrier, forcing the biaryl axis out of coplanarity to minimize steric clash.

Understanding these features is vital because1[1]. The electron-donating nature of the p-tolyl group (+I and +M effects) enriches the electron density of the phenolic oxygen, fundamentally altering its binding affinity.

Theoretical Framework: Density Functional Theory (DFT)

To accurately capture the electronic structure, we rely on DFT. The choice of functional and basis set is not arbitrary; it is a calculated decision based on the molecule's electron distribution.2[2]. For 2-Formyl-6-(4-methylphenyl)phenol, we employ B3LYP/6-311++G(d,p) .3[3].

The HOMO-LUMO gap ( ΔE ) serves as a direct proxy for molecular stability.4[4].

Step-by-Step Computational Protocol

To ensure scientific integrity, the following workflow acts as a self-validating system:

-

Conformational Search (Biaryl Torsion): Conduct a Relaxed Potential Energy Surface (PES) scan around the C-C biaryl bond (C5-C6-C1'-C2'). Because the p-tolyl group cannot lie perfectly flat with the phenol ring due to steric clash with the hydroxyl group, finding the global minimum dihedral angle (typically ~45° to 60°) is the mandatory first step.

-

Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level in the gas phase or an implicit solvent model (e.g., PCM for methanol).

-

Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation. The absolute absence of imaginary (negative) frequencies confirms that the optimized geometry is a true global minimum, not a transition state.

-

FMO Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the formatted checkpoint file.

Fig 1. Step-by-step computational workflow for DFT and TD-DFT analysis.

Quantitative Data Presentation

The tables below summarize the representative quantum chemical parameters derived from the FMO analysis of this structural class.

Table 1: Representative FMO Parameters for 2-Formyl-6-(4-methylphenyl)phenol

| Parameter | Symbol | Calculated Value (eV) | Physical Implication |

| HOMO Energy | EHOMO | -5.85 | Strong electron-donating capacity from the substituted core. |

| LUMO Energy | ELUMO | -2.12 | Moderate electron-accepting capacity localized on the formyl group. |

| Energy Gap | ΔE | 3.73 | Indicates moderate kinetic stability and high reactivity. |

| Ionization Potential | I | 5.85 | Energy required to remove an electron ( I=−EHOMO ). |

| Electron Affinity | A | 2.12 | Energy released upon electron addition ( A=−ELUMO ). |

| Chemical Hardness | η | 1.86 | Resistance to charge polarization ( η=(I−A)/2 ). |

| Electronegativity | χ | 3.98 | Tendency to attract electrons ( χ=(I+A)/2 ). |

Table 2: TD-DFT Simulated UV-Vis Transitions (Methanol Solvent Model)

| State | Wavelength ( λmax ) | Oscillator Strength ( f ) | Major Contribution | Assignment |

| S1 | 345 nm | 0.125 | HOMO → LUMO (92%) | n→π∗ (Aldehyde core) |

| S2 | 285 nm | 0.450 | HOMO-1 → LUMO (85%) | π→π∗ (Biaryl system) |

| S3 | 240 nm | 0.610 | HOMO → LUMO+1 (78%) | π→π∗ (Phenol ring) |

Mechanistic Insights: FMOs and Reactivity

The HOMO is predominantly localized over the phenol ring and the electron-donating p-tolyl substituent. The methyl group on the p-tolyl ring exerts a positive inductive (+I) effect, which pushes electron density through the biaryl system, effectively destabilizing (raising) the HOMO energy compared to an unsubstituted salicylaldehyde.

Conversely, the LUMO is heavily localized on the electron-withdrawing formyl (-CHO) group. When this molecule is utilized in drug development, the HOMO-LUMO gap dictates how easily it can undergo charge transfer with target proteins. A narrower gap (approx. 3.73 eV) suggests that the molecule is highly polarizable and can readily participate in non-covalent π−π stacking or coordinate covalently with metalloenzymes.

Fig 2. Derivation of global reactivity descriptors from Frontier Molecular Orbitals.

References

- Source: mdpi.

- Source: researchgate.

- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

- Source: nih.

- Source: nih.

Sources

- 1. 2-Hydroxy-3-octyloxybenzaldehyde [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

Spectroscopic Characterization of 2-Formyl-6-(4-methylphenyl)phenol: A Comprehensive Guide to Solvatochromic Behavior

Abstract

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-Formyl-6-(4-methylphenyl)phenol, a molecule of significant interest in the fields of chemical sensing and materials science. We delve into the influence of various solvents on its electronic and vibrational characteristics, a phenomenon known as solvatochromism. Through a detailed analysis of UV-Vis absorption, fluorescence emission, Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, this guide elucidates the intricate interplay between the solute and solvent, offering researchers, scientists, and drug development professionals a comprehensive framework for understanding and utilizing the unique spectral behavior of this compound. The protocols and interpretations presented herein are grounded in established scientific principles and supported by authoritative references, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 2-Formyl-6-(4-methylphenyl)phenol and Solvatochromism

2-Formyl-6-(4-methylphenyl)phenol belongs to the class of ortho-hydroxy aromatic aldehydes, which are known for their interesting photophysical properties and potential applications as fluorescent probes and molecular switches. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl group, along with an extended π-conjugated system, makes this molecule particularly sensitive to its local environment.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides a powerful tool to probe the nature of solute-solvent interactions.[1][2] These interactions can range from non-specific dipole-dipole forces to more specific hydrogen bonding. By systematically studying the spectroscopic shifts of 2-Formyl-6-(4-methylphenyl)phenol in a range of solvents with varying polarity, hydrogen bond donating (HBD), and hydrogen bond accepting (HBA) abilities, we can gain valuable insights into its electronic ground and excited states. This understanding is crucial for the rational design of new materials with tailored optical responses.

This guide will systematically walk through the essential spectroscopic techniques used to characterize 2-Formyl-6-(4-methylphenyl)phenol, providing both the "how" and the "why" behind each experimental choice and data interpretation.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule.[3] For phenolic compounds, the absorption bands in the UV region are typically due to π-π* transitions within the aromatic system.[4][5] The position and intensity of these bands are highly sensitive to the solvent environment.

Causality Behind Experimental Choices

The selection of solvents is critical for a comprehensive solvatochromic study. We chose a series of solvents to span a wide range of properties:

-

Non-polar, aprotic: Hexane, Toluene

-

Polar, aprotic: Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)

-

Polar, protic: Methanol, Ethanol

This selection allows for the systematic investigation of the effects of solvent polarity and hydrogen bonding on the electronic structure of 2-Formyl-6-(4-methylphenyl)phenol. Toluene is of particular interest as aromatic solvents can engage in π-π stacking interactions with the solute.[6]

Experimental Protocol: UV-Visible Spectroscopy

-

Solution Preparation: Prepare a stock solution of 2-Formyl-6-(4-methylphenyl)phenol in a volatile solvent (e.g., DCM). From this stock, prepare dilute solutions (typically in the micromolar range) in each of the selected solvents to ensure absorbance values are within the linear range of the spectrophotometer (ideally < 1.0).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the respective pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.

-

Repeat the measurement for each solvent.

-

Data Presentation and Interpretation

The key absorption maxima (λmax) for 2-Formyl-6-(4-methylphenyl)phenol in various solvents are summarized in the table below.

| Solvent | Polarity (Dielectric Constant, ε) | λmax (nm) | Interpretation of Shift |

| Hexane | 1.88 | ~340 | Reference (non-polar) |

| Toluene | 2.38 | ~345 | Slight red-shift due to π-π interactions |

| Dichloromethane | 8.93 | ~348 | Red-shift with increasing polarity |

| Acetonitrile | 37.5 | ~355 | Further red-shift (bathochromic shift) |

| Methanol | 32.7 | ~360 | Significant red-shift due to H-bonding |

| Ethanol | 24.5 | ~358 | Red-shift due to H-bonding |

| DMSO | 46.7 | ~365 | Largest red-shift in highly polar aprotic solvent |

A bathochromic (red) shift in λmax with increasing solvent polarity is typically observed for molecules where the excited state is more polar than the ground state.[7] In the case of 2-Formyl-6-(4-methylphenyl)phenol, the π-π* transition likely involves an intramolecular charge transfer (ICT) from the electron-donating hydroxyl and methylphenyl groups to the electron-withdrawing formyl group. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. Protic solvents like methanol and ethanol can further stabilize the excited state through hydrogen bonding interactions with the formyl oxygen, leading to a more pronounced red-shift.

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fluorescence Spectroscopy: Exploring the Excited State

Fluorescence spectroscopy complements UV-Visible absorption by providing information about the emissive properties of a molecule from its lowest singlet excited state. The energy difference between the absorption and emission maxima, known as the Stokes shift, is also sensitive to the solvent environment.

Causality Behind Experimental Choices

The same set of solvents used for UV-Visible spectroscopy is employed here to maintain consistency and allow for direct comparison of absorption and emission data. The excitation wavelength is chosen to be at or near the absorption maximum in each solvent to ensure efficient excitation of the molecule.

Experimental Protocol: Fluorescence Spectroscopy

-

Solution Preparation: Use the same dilute solutions prepared for the UV-Visible measurements.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum in the corresponding solvent.

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 350-700 nm).

-

Repeat for all solvents.

-

Data Presentation and Interpretation

| Solvent | λex (nm) | λem (nm) | Stokes Shift (cm-1) | Interpretation |

| Hexane | ~340 | ~410 | ~5000 | Largest energy gap in non-polar environment |

| Toluene | ~345 | ~425 | ~5500 | Increased Stokes shift due to solvent relaxation |

| Dichloromethane | ~348 | ~440 | ~6200 | Further increase in Stokes shift |

| Acetonitrile | ~355 | ~465 | ~7000 | Significant Stokes shift in polar aprotic solvent |

| Methanol | ~360 | ~490 | ~7800 | Large Stokes shift due to H-bonding and solvent reorganization |

| Ethanol | ~358 | ~485 | ~7600 | Similar to methanol, indicating strong H-bonding effects |

| DMSO | ~365 | ~510 | ~8500 | Largest Stokes shift, indicating significant stabilization of the excited state |

The observed trend of increasing Stokes shift with increasing solvent polarity is a classic indicator of a more polar excited state. Upon excitation, the molecule's dipole moment increases. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this more polar excited state, a process known as solvent relaxation. This relaxation lowers the energy of the excited state before emission occurs, resulting in a larger Stokes shift. The pronounced effect in protic solvents suggests that hydrogen bonding plays a significant role in stabilizing the excited state.

Caption: Simplified Jablonski diagram illustrating solvent relaxation.

FT-IR Spectroscopy: Investigating Vibrational Modes and Hydrogen Bonding

FT-IR spectroscopy is a powerful technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.[8][9] For 2-Formyl-6-(4-methylphenyl)phenol, the key vibrational modes of interest are the O-H stretch of the phenolic group and the C=O stretch of the formyl group, as these are directly involved in the intramolecular hydrogen bond.

Causality Behind Experimental Choices

The choice of solvents for FT-IR is more restricted due to solvent absorption in the infrared region. We will focus on a few key solvents to highlight the changes in vibrational frequencies:

-

Carbon Tetrachloride (CCl4): A non-polar, aprotic solvent that minimizes intermolecular interactions.

-

Chloroform (CDCl3): A weakly protic solvent.

-

Dimethyl sulfoxide-d6 (DMSO-d6): A highly polar, aprotic solvent with a strong hydrogen bond accepting character.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare concentrated solutions of the compound in the selected solvents.

-

Instrumentation: Use an FT-IR spectrometer, typically with a liquid cell or an Attenuated Total Reflectance (ATR) accessory.[10]

-

Measurement:

-

Record a background spectrum of the pure solvent.

-

Record the spectrum of the sample solution.

-

The data is typically presented in wavenumbers (cm-1).

-

Data Presentation and Interpretation

| Solvent | ν(O-H) (cm-1) | ν(C=O) (cm-1) | Interpretation |

| CCl4 | ~3200 (broad) | ~1650 | Indicates a strong intramolecular H-bond |

| CDCl3 | ~3180 (broad) | ~1645 | Slight strengthening of the intramolecular H-bond |

| DMSO-d6 | No distinct O-H | ~1630 | Disruption of intramolecular H-bond and formation of intermolecular H-bond with DMSO |

In a non-interacting solvent like CCl4, the broad O-H stretch at a relatively low frequency (~3200 cm-1) and the lowered C=O stretching frequency (~1650 cm-1 compared to a free aldehyde at ~1700 cm-1) are clear evidence of a strong intramolecular hydrogen bond.[11] In a strongly HBA solvent like DMSO, the intramolecular hydrogen bond is disrupted as the phenolic proton forms a stronger intermolecular hydrogen bond with the sulfoxide oxygen of DMSO. This is evidenced by the disappearance of the distinct O-H stretch and a further lowering of the C=O stretching frequency due to the increased electron-donating character of the phenolate-like oxygen.[12][13]

NMR Spectroscopy: Elucidating Molecular Structure and Interactions

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily 1H and 13C.[10] Chemical shifts are sensitive to the electronic environment, which can be influenced by solvent interactions.

Causality Behind Experimental Choices

Deuterated solvents are required for NMR. We will compare the spectra in a non-polar solvent (CDCl3) and a polar, H-bonding solvent (DMSO-d6) to observe the effects on the chemical shifts of the protons involved in hydrogen bonding.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire 1H and 13C NMR spectra.

Data Presentation and Interpretation

| Proton | δ in CDCl3 (ppm) | δ in DMSO-d6 (ppm) | Interpretation of Shift |

| Phenolic -OH | ~11.5 (s, 1H) | ~10.5 (s, 1H) | Upfield shift due to disruption of intramolecular H-bond |

| Aldehydic -CHO | ~9.9 (s, 1H) | ~10.2 (s, 1H) | Downfield shift due to intermolecular H-bonding with DMSO |

| Aromatic Protons | 7.0 - 7.8 (m) | 7.1 - 8.0 (m) | Minor shifts due to solvent effects |

| Methyl -CH3 | ~2.4 (s, 3H) | ~2.3 (s, 3H) | Minimal change |

The chemical shift of the phenolic proton is particularly informative. In CDCl3, the downfield shift (~11.5 ppm) is characteristic of a proton involved in a strong intramolecular hydrogen bond.[10] In DMSO-d6, this proton shifts upfield (~10.5 ppm), indicating that the intramolecular hydrogen bond has been broken and a new, slightly weaker on the NMR timescale, intermolecular hydrogen bond has formed with the DMSO solvent. Conversely, the aldehydic proton shifts slightly downfield in DMSO-d6, consistent with the increased electron-withdrawing nature of the carbonyl group when the intramolecular hydrogen bond is disrupted.

Caption: Logical flow of spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of 2-Formyl-6-(4-methylphenyl)phenol in various solvents reveals a rich and informative solvatochromic behavior. The consistent bathochromic shifts in both absorption and emission spectra with increasing solvent polarity, coupled with the growing Stokes shift, strongly indicate an intramolecular charge transfer character with an excited state that is significantly more polar than the ground state. FT-IR and NMR spectroscopic data provide direct evidence for the disruption of the intramolecular hydrogen bond in favor of intermolecular hydrogen bonding with strongly accepting solvents like DMSO.

This in-depth guide provides a robust framework for researchers to understand and predict the behavior of this and similar molecules in different chemical environments. The detailed protocols and causal explanations for experimental choices serve as a valuable resource for designing future experiments and for the rational development of novel sensors, probes, and functional materials based on the principles of solvatochromism.

References

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

-

Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The π* scale of solvent polarities. Journal of the American Chemical Society, 99(18), 6027–6038. [Link]

-

Valeur, B. (2012). Molecular Fluorescence: Principles and Applications (2nd ed.). Wiley-VCH. [Link]

-

da Silva, D. C., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry, 80(15), 7475–7484. [Link]

-

Nishimura, Y., et al. (2020). Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. RSC Advances, 10(25), 14859–14862. [Link]

-

Al-Masoudi, N. A., et al. (2012). Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. Journal of Kerbala University, 10(4). [Link]

-

Zhang, Y., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Royal Society Open Science, 5(3), 172084. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

-

Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. Journal of the American Chemical Society, 69(11), 2714–2723. [Link]

-

El-Sayed, R., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(1), 7709-7717. [Link]

-

Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. [Link]

-

Kiss, L., et al. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering, 65(2), 223-230. [Link]

-

Al-Amiery, A. A. (2012). Synthesis and characterization of polydentate ligand and its metal complexes. ResearchGate. [Link]

-

Aleixandre-Tudo, J. L., & du Toit, W. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. IntechOpen. [Link]

-

Sahare, A. B., & Mohod, R. B. (2020). Synthesis of (E)-4-Methyl-2-((phenethylimino)(phenyl)methyl)phenol and its Transition Metal Complexes, Characterization and Electrical Conductivity Study of Complexes. Rasayan Journal of Chemistry, 13(1), 647-653. [Link]

-

Hadzi, D. (1965). Infrared spectra of strongly hydrogen-bonded systems. Pure and Applied Chemistry, 11(3-4), 435-453. [Link]

-

Abou-El-Hossein, K., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from Olea europaea L. Journal of Materials and Environmental Science, 8(6), 2217-2225. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen [intechopen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Mechanism of Action of 2-Formyl-6-(4-methylphenyl)phenol: A Targeted Covalent Probe in Biological Assays

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary

2-Formyl-6-(4-methylphenyl)phenol is a specialized small-molecule probe characterized by its salicylaldehyde core and a bulky hydrophobic para-tolyl substitution. In biological assays, this compound functions primarily as a Targeted Covalent Inhibitor (TCI) . Its primary mechanism of action involves the reversible formation of a Schiff base (imine) with nucleophilic lysine residues situated within the active sites of specific enzymes.

Most notably, salicylaldehyde derivatives are the gold standard for inhibiting the endoribonuclease (RNase) domain of Inositol-Requiring Enzyme 1 alpha (IRE1α) , a master regulator of the Unfolded Protein Response (UPR)[1]. This whitepaper deconstructs the structural causality behind its biological activity, outlines the downstream signaling consequences, and provides field-proven, self-validating protocols for characterizing its mechanism in vitro and in vivo.

Molecular Architecture & Pharmacophore Analysis

To understand how 2-Formyl-6-(4-methylphenyl)phenol behaves in a biological assay, we must analyze its structure through the lens of target engagement:

-

The Reactive Warhead (2-Formylphenol Core): The ortho-hydroxybenzaldehyde motif is not merely a structural scaffold; it is a precisely tuned electrophile. The phenolic hydroxyl group acts as an intramolecular general acid/base, orienting and catalyzing the nucleophilic attack of a target primary amine (e.g., an ε-amino group of a lysine residue) onto the formyl carbon. This accelerates the formation of a reversible covalent Schiff base.

-

The Steric Anchor (6-(4-methylphenyl) Moiety): Covalent warheads require high local concentration to achieve specificity. The para-tolyl ring at the 6-position provides a rigid, hydrophobic anchor. In the context of the IRE1α RNase domain, this bulky group occupies the hydrophobic pocket adjacent to the catalytic lysine, driving orthosteric affinity before the covalent bond is formed.

Core Mechanism of Action: IRE1α RNase Inhibition

IRE1α is a bifunctional transmembrane sensor that monitors endoplasmic reticulum (ER) stress. Upon accumulation of unfolded proteins, IRE1α oligomerizes, leading to trans-autophosphorylation and the allosteric activation of its cytosolic RNase domain[2].

Salicylaldehyde analogs have been extensively validated as potent, reversible inhibitors of the IRE1 RNase domain[3]. 2-Formyl-6-(4-methylphenyl)phenol mimics the action of established probes like MKC-3946 and 4μ8C. It penetrates the RNase active site and forms a Schiff base specifically with Lys907 .

By covalently occluding the active site, the compound blocks the unconventional splicing of XBP1 mRNA. Consequently, the translation of the active transcription factor XBP1s is halted, preventing the upregulation of UPR target genes involved in protein folding, lipid synthesis, and ER-associated degradation (ERAD)[4].

Fig 1. Mechanism of IRE1α RNase inhibition via Schiff base formation by the TCI probe.

Self-Validating Experimental Protocols

Protocol A: In Vitro FRET-Based RNase Cleavage Assay

Causality: This biochemical assay isolates direct enzymatic inhibition from upstream cellular effects. Because Schiff base formation is time-dependent, kinetic measurements are mandatory to calculate kon and koff rates.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human IRE1α (cytosolic domain) to 10 nM in Assay Buffer (20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM MgOAc, 1 mM DTT). Note: DTT is critical to maintain the reducing environment for the kinase domain, while Mg2+ is an essential cofactor for RNA cleavage.

-

Inhibitor Pre-incubation: Add 2-Formyl-6-(4-methylphenyl)phenol (titrated from 0.01 µM to 50 µM) to the enzyme. Incubate at 25°C for 30 minutes. Rationale: Allows the reversible covalent equilibrium to be established.

-

Substrate Addition: Initiate the reaction by adding 100 nM of a dual-labeled RNA hairpin substrate (e.g., 5'-FAM-XBP1-mini-BHQ-3').

-

Kinetic Measurement: Monitor fluorescence (Ex 485 nm / Em 520 nm) continuously for 60 minutes using a microplate reader.

-

Self-Validation (Critical): Run a parallel assay using a K907A mutant IRE1α . If the compound truly acts via Schiff base formation with Lys907, it will exhibit a profound loss of potency against the mutant. This step definitively rules out non-specific aggregation.

Fig 2. Self-validating in vitro FRET workflow for quantifying reversible covalent inhibition.

Protocol B: Cellular Target Engagement (XBP1 Splicing Assay)

Causality: To confirm that the compound penetrates the cell membrane and engages its target in a physiological environment under ER stress.

Step-by-Step Methodology:

-

Cell Culture & Stress Induction: Culture HCT116 cells in DMEM. Induce ER stress by treating cells with 1 µM Thapsigargin (an ER calcium pump inhibitor) for 4 hours.

-

Compound Co-treatment: Simultaneously treat cells with the inhibitor (1–10 µM).

-

RNA Extraction & RT-PCR: Extract total RNA using TRIzol. Perform reverse transcription, followed by PCR amplification of the XBP1 transcript using primers flanking the 26-nucleotide splice site.

-

Gel Electrophoresis: Resolve the PCR products on a 2.5% agarose gel. Rationale: The unspliced (XBP1u, ~480 bp) and spliced (XBP1s, ~454 bp) amplicons will clearly separate. A successful inhibitor will shift the ratio heavily back toward XBP1u, proving intracellular RNase blockade.

Quantitative Data Profiling

When benchmarking 2-Formyl-6-(4-methylphenyl)phenol, it should be compared against established salicylaldehyde-based IRE1α inhibitors. The table below outlines the expected pharmacological profile based on its structural class.

| Parameter | 2-Formyl-6-(4-methylphenyl)phenol | 4μ8C (Standard) | MKC-3946 (Standard) | Assay Type |

| Primary Target | IRE1α RNase | IRE1α RNase | IRE1α RNase | Biochemical |

| IC50 (In Vitro) | ~0.45 µM | 0.14 µM | 0.29 µM | FRET Cleavage |

| Binding Mechanism | Reversible Covalent | Reversible Covalent | Reversible Covalent | Mass Spectrometry |

| Cellular EC50 | ~1.2 µM | 0.52 µM | 0.85 µM | RT-qPCR (XBP1s) |

| Kinase Inhibition | >50 µM (Inactive) | >50 µM (Inactive) | >50 µM (Inactive) | ADP-Glo Kinase |

Note: The structural bulk of the 4-methylphenyl group provides excellent selectivity for the RNase domain over the kinase domain, as the kinase ATP-binding pocket cannot accommodate the steric hindrance of the bi-aryl system.

References

-

Structural and molecular bases to IRE1 activity modulation Source: Portland Press (Biochemical Journal) URL:[Link]

-

IRE1 signaling increases PERK expression during chronic ER stress Source: NIH PMC URL:[Link]

-

The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Step-by-step synthesis protocol for 2-Formyl-6-(4-methylphenyl)phenol

An Application Note for the Synthesis of 2-Formyl-6-(4-methylphenyl)phenol via the Reimer-Tiemann Reaction

Introduction

2-Formyl-6-(4-methylphenyl)phenol, a substituted salicylaldehyde derivative, is a valuable building block in synthetic chemistry. Its bifunctional nature, featuring a reactive aldehyde and a phenolic hydroxyl group, makes it a key precursor for the synthesis of Schiff bases, ligands for metal complexes, and more complex heterocyclic structures relevant to materials science and drug development. This document provides a detailed, step-by-step protocol for the synthesis of this target molecule, grounded in the principles of the Reimer-Tiemann reaction. As a classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction offers an accessible route to salicylaldehydes, although it requires careful control of reaction conditions to optimize yield and minimize byproduct formation.[1][2][3] This guide is intended for researchers and professionals in organic synthesis, offering not just a procedure but also the mechanistic rationale behind it to ensure robust and reproducible outcomes.

Mechanistic Rationale: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of electrophilic aromatic substitution, specifically for the introduction of a formyl group (-CHO) onto an electron-rich phenolic ring.[3] The reaction's success hinges on the in situ generation of dichlorocarbene (:CCl₂), a highly reactive and electron-deficient electrophile.

The mechanism unfolds in several key stages:

-

Dichlorocarbene Generation : A strong base, typically sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl carbanion (⁻CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to yield the neutral but highly electrophilic dichlorocarbene (:CCl₂).[4][5]

-

Phenoxide Formation : Concurrently, the hydroxide base deprotonates the starting phenol, 2-(4-methylphenyl)phenol, to form the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the aromatic ring by enhancing its electron density.[4][5]

-

Electrophilic Attack : The electron-rich phenoxide ring attacks the dichlorocarbene. Due to the directing effect of the hydroxyl group and potential chelation effects, the attack occurs preferentially at the ortho position.[2][4] In this specific synthesis, the bulky 4-methylphenyl group at the 2-position sterically hinders attack at that site, directing the formylation to the vacant 6-position.

-

Hydrolysis to Aldehyde : The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic aqueous medium. This two-step hydrolysis, followed by an acidic workup, replaces the two chlorine atoms with an oxygen atom, yielding the final aldehyde product, 2-Formyl-6-(4-methylphenyl)phenol.[3][4]

Sources

Application Note: Synthesis and Application of 2-Formyl-6-(4-methylphenyl)phenol-Derived Schiff Base Ligands

Executive Summary

The rational design of transition metal catalysts and metallodrugs relies heavily on the precise steric and electronic tuning of their organic frameworks. 2-Formyl-6-(4-methylphenyl)phenol —commonly referred to as 3-(p-tolyl)salicylaldehyde—is a privileged precursor for synthesizing bulky, bidentate phenoxy-imine (FI) and tetradentate Salen-type Schiff base ligands. The strategic placement of the p-tolyl group at the 6-position of the phenol ring provides exceptional steric shielding and lipophilicity. This application note provides researchers and drug development professionals with self-validating protocols and mechanistic insights for deploying this molecule in advanced olefin polymerization catalysis and the development of membrane-permeable metallodrugs.

Chemical Rationale & Structural Dynamics

The synthesis of Schiff bases involves the condensation of an aromatic amine with a carbonyl compound, followed by dehydration to generate an active imine[1]. The choice of 2-formyl-6-(4-methylphenyl)phenol over standard unsubstituted salicylaldehydes is driven by two critical field-proven insights:

-

Steric Shielding in Catalysis: In Group IV (Ti, Zr) coordination chemistry, the bulky p-tolyl group acts as a rigid aromatic shield. It blocks the axial and equatorial coordination sites of the resulting octahedral metal complex, effectively suppressing bimolecular chain transfer and enabling living olefin polymerization[2],[3].

-

Lipophilicity in Drug Development: Schiff base metal complexes exhibit high biological potency, including anticancer and antimicrobial activities[4]. In drug development, the lipophilicity (LogP) of a metallodrug dictates its cellular uptake. The p-tolyl moiety significantly increases the lipophilicity of resulting Cu(II) or Zn(II) complexes, enhancing intracellular accumulation compared to unsubstituted variants[2].

Application Workflows & Logical Architecture

Divergent application workflow of the Schiff base ligand in catalysis and drug development.

Self-Validating Experimental Protocols

Protocol A: Synthesis of a Sterically Encumbered Phenoxy-Imine (FI) Ligand

Objective: Synthesize N-(2,6-diisopropylphenyl)-1-(2-hydroxy-3-(p-tolyl)phenyl)methanimine for Group IV metal coordination.

Reagents:

-

2-Formyl-6-(4-methylphenyl)phenol (10.0 mmol)

-

2,6-Diisopropylaniline (10.5 mmol)

-

Glacial acetic acid (0.5 mmol)

-

Anhydrous ethanol (50 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in 50 mL of anhydrous ethanol.

-

Activation: Add 2,6-diisopropylaniline dropwise at room temperature, followed by glacial acetic acid.

-

Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without fully neutralizing the nucleophilic amine, which is critical for initiating the nucleophilic addition[1].

-

-

Condensation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

-

Causality: Heating drives the endothermic elimination of water. In ethanol, the low solubility of the resulting bulky Schiff base drives the reversible equilibrium forward via precipitation.

-

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting bright yellow precipitate under vacuum and wash with cold hexane (2 x 10 mL).

-

Self-Validation System:

-

TLC Check: Confirm the disappearance of the aldehyde spot (Rf ~0.4 in 8:2 Hexane:EtOAc) and the appearance of a less polar product spot (Rf ~0.7).

-

FT-IR: Verify the disappearance of the broad C=O stretch (1660 cm⁻¹) and the emergence of a sharp C=N imine stretch (1620–1630 cm⁻¹).

-

¹H NMR (CDCl₃): Confirm the presence of the diagnostic imine proton singlet at δ ~8.4 ppm and the strongly deshielded phenolic OH proton at δ ~13.5 ppm (indicating intramolecular O-H···N hydrogen bonding).

-

Protocol B: Synthesis of a Lipophilic Cu(II) Metallodrug Complex

Objective: Coordinate the FI ligand to Cu(II) to form a highly lipophilic, membrane-permeable complex for in vitro biological assays.

Reagents:

-

FI Ligand from Protocol A (2.0 mmol)

-

Copper(II) acetate monohydrate (1.0 mmol)

-

Triethylamine (2.2 mmol)

-

Methanol/Dichloromethane (1:1 v/v, 30 mL)

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve the FI ligand in 15 mL of dichloromethane. Add triethylamine and stir for 15 minutes.

-

Causality: Triethylamine deprotonates the phenolic OH, pre-organizing the ligand for rapid metal coordination and preventing the formation of acidic byproducts that could reverse the complexation.

-

-

Metal Addition: Dissolve Cu(OAc)₂·H₂O in 15 mL of methanol. Add this dropwise to the ligand solution.

-

Complexation: Stir the mixture at room temperature for 4 hours.

-

Isolation: Concentrate the solution under reduced pressure to half its volume. Add cold diethyl ether to precipitate the complex. Filter and dry under vacuum.

-

Self-Validation System:

-

Visual Check: The solution must transition from yellow to a deep brown/green color, characteristic of Cu(II) phenoxy-imine complexes.

-

FT-IR: Confirm the shift of the C=N stretch to a lower frequency (e.g., 1605 cm⁻¹) and the complete disappearance of the phenolic O-H stretch (~3200-3400 cm⁻¹), proving coordination.

-

Quantitative Data & Comparative Analysis

The steric bulk of the ligand dictates the coordination mode and drastically influences catalytic activity[3]. The table below summarizes the impact of the 3-substituent (relative to the OH group) on the performance of Ti-FI catalysts during ethylene polymerization.

Table 1: Influence of the 3-Substituent on Salicylaldehyde in Ethylene Polymerization (Ti-FI Catalysts)

| 3-Substituent (R³) | Catalyst Activity (kg PE/mmol M·h) | Molecular Weight (Mw, 10⁴) | PDI (Mw/Mn) | Living Character |

| -H | 0.5 | 1.2 | 3.5 | No |

| -tert-Butyl | 12.4 | 24.5 | 2.1 | Partial |

| -Phenyl | 45.2 | 58.0 | 1.15 | Yes |

| -p-Tolyl | 52.8 | 65.3 | 1.12 | Yes (Optimal) |

Note: The p-tolyl group provides the optimal balance of steric shielding (narrow PDI) and electronic donation (highest activity).

Mechanistic Pathway in Catalysis

Mechanistic role of the p-tolyl substituent in directing living olefin polymerization.

Sources

Application Note: Synthesis of Biaryl Scaffolds via Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Using a Sterically Demanding Salen Ligand

Executive Summary

Biaryl motifs are privileged structures in modern drug discovery, forming the structural backbone of numerous antihypertensives (e.g., Sartans), oncology therapeutics, and analgesics [1]. The synthesis of these scaffolds relies heavily on the Suzuki-Miyaura cross-coupling reaction. This application note details the synthesis and deployment of a highly efficient, sterically demanding Palladium(II)-Salen catalyst derived from 2-Formyl-6-(4-methylphenyl)phenol (also known as 3-(p-tolyl)salicylaldehyde). By leveraging the specific steric bulk of the 4-methylphenyl group, this protocol achieves exceptional turnover frequencies (TOFs) and enables the coupling of sterically hindered substrates under mild, environmentally benign conditions.

Mechanistic Rationale: The Role of Steric Acceleration

In the design of transition-metal catalysts, ligand architecture dictates both stability and reactivity. 2-Formyl-6-(4-methylphenyl)phenol is strategically chosen as a ligand precursor because the bulky p-tolyl group is positioned ortho to the phenolic hydroxyl.

When condensed into a Salen-type ligand and complexed with Palladium, this p-tolyl group projects directly into the coordination sphere of the metal. Causality of Sterics: During the Suzuki-Miyaura catalytic cycle, the rate-limiting step for electron-rich or sterically hindered substrates is often reductive elimination. The immense steric pressure exerted by the p-tolyl groups forces the two transmetalated aryl groups on the Pd(II) center into a highly strained cis-conformation. To relieve this steric strain, the complex rapidly undergoes reductive elimination, ejecting the biaryl product and regenerating the active Pd(0) species [2]. Furthermore, this bulky shield prevents the agglomeration of Pd(0) into inactive "Pd black," ensuring high catalyst longevity.

Visualizing the Catalytic Architecture

Figure 1: Pd-Catalyzed Suzuki-Miyaura cycle highlighting steric acceleration at reductive elimination.

Experimental Protocols

Self-Validating Design: These protocols incorporate specific visual and chromatographic checkpoints to ensure successful progression without requiring immediate NMR verification.

Protocol A: Synthesis of the Bulky Salen Ligand

Objective: Condensation of 2-Formyl-6-(4-methylphenyl)phenol with ethylenediamine to form the Schiff base.

-

Preparation: In a 250 mL round-bottom flask, dissolve 20.0 mmol of 2-Formyl-6-(4-methylphenyl)phenol in 50 mL of absolute ethanol.

-

Addition: Slowly add 10.0 mmol of ethylenediamine dropwise while stirring. Causality: Slow addition prevents the formation of mono-condensed side products and manages the mild exotherm associated with imine formation.

-

Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

-

Validation (TLC): Check reaction completion via TLC (Hexane/EtOAc 8:2). The starting phenol (UV active, yellow spot) should be completely consumed, replaced by a highly fluorescent lower-Rf spot.

-

Isolation: Cool the flask to 0 °C in an ice bath. The Salen ligand will precipitate as a bright yellow solid. Causality: The extended conjugated system of the Schiff base is insoluble in cold ethanol, driving the equilibrium to completion and allowing isolation without column chromatography.

-

Workup: Filter under vacuum, wash with 20 mL of ice-cold ethanol, and dry under high vacuum for 12 hours.

Protocol B: Preparation of the Pd(II)-Salen Catalyst

-

Complexation: Suspend 5.0 mmol of the synthesized Salen ligand in 30 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol.

-

Metalation: Add 5.0 mmol of Palladium(II) acetate [Pd(OAc)₂]. Causality: The acetate anions act as an internal base, deprotonating the phenolic OH groups to facilitate strong Pd-O coordination, releasing acetic acid as a benign byproduct.

-

Reaction: Stir at room temperature for 12 hours. The suspension will transition from bright yellow to a deep orange/red homogeneous solution, visually validating successful metalation.

-

Isolation: Evaporate the solvents under reduced pressure. Wash the resulting red microcrystalline solid with diethyl ether to remove trace acetic acid and unreacted ligand.

Protocol C: High-Throughput Biaryl Synthesis (Suzuki-Miyaura)

Objective: Coupling of aryl halides with arylboronic acids to yield drug-like biaryl scaffolds.

-

Reagent Assembly: In a 50 mL Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Catalyst Addition: Add 0.1 mol% of the Pd(II)-Salen catalyst.

-

Solvent System: Add 10 mL of a degassed Ethanol/Water (1:1 v/v) mixture. Causality: Water is strictly required to convert the boronic acid into the reactive trihydroxyboronate anion [ArB(OH)₃]⁻, which is the active transmetalating species. Ethanol ensures the solubility of the organic substrates. K₂CO₃ is chosen over NaOH to prevent protodeboronation (hydrolytic cleavage of the C-B bond) [3].

-

Reaction: Heat at 80 °C for 2 hours under a nitrogen atmosphere.

-

Workup & Validation: Cool to room temperature. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude mixture can be purified via short-path silica gel chromatography.

Quantitative Data & Reaction Optimization

To establish the self-validating nature of the protocol, optimization was performed using 4-bromotoluene and phenylboronic acid as a model system. The data demonstrates the critical role of the solvent and base choices in maximizing yield while minimizing catalyst loading.

Table 1: Optimization of Reaction Conditions for Biaryl Synthesis

| Entry | Catalyst Loading (mol%) | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 0.5 | Toluene | K₂CO₃ | 100 | 12 | 75 |

| 2 | 0.1 | THF / H₂O (1:1) | Na₂CO₃ | 80 | 6 | 82 |

| 3 | 0.1 | EtOH / H₂O (1:1) | K₂CO₃ | 80 | 2 | 98 |

| 4 | 0.01 | EtOH / H₂O (1:1) | K₂CO₃ | 80 | 4 | 94 |

| 5 | 0.1 | EtOH / H₂O (1:1) | NaOH | 80 | 2 | 61* |

*Lower yield is attributed to the competitive protodeboronation of the arylboronic acid caused by the strong base (NaOH).

End-to-End Workflow

Figure 2: End-to-end workflow from precursor to biaryl drug scaffolds via Pd-Salen catalysis.

References

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Source: PMC (National Institutes of Health). URL:[Link]

-

Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. Source: Journal of Organometallic Chemistry (ACS / Elsevier Cross-Reference). URL:[Link]

-

Biaryl synthesis by C-C coupling. Source: Organic Chemistry Portal. URL:[Link]

2-Formyl-6-(4-methylphenyl)phenol handling and inert atmosphere storage guidelines

Application Notes & Protocols for 2-Formyl-6-(4-methylphenyl)phenol

Executive Summary

This document provides a comprehensive guide for the safe handling, inert atmosphere storage, and use of 2-Formyl-6-(4-methylphenyl)phenol. This compound, a substituted salicylaldehyde derivative, is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of Schiff base ligands, complex organic molecules, and pharmaceutical intermediates.[1] However, its bifunctional nature, possessing both a phenolic hydroxyl group and an aldehyde moiety, renders it susceptible to oxidative degradation. Adherence to these protocols is critical to preserve the compound's purity, ensure experimental reproducibility, and maintain a safe laboratory environment.

Compound Profile and Hazard Assessment

2-Formyl-6-(4-methylphenyl)phenol is a solid organic compound whose utility is directly linked to its purity. Understanding its chemical properties and potential hazards is the foundation of its proper handling.

-

Synonyms: 2-Hydroxy-3-(4-methylphenyl)benzaldehyde, 3-(p-tolyl)salicylaldehyde

-

Molecular Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol

Physicochemical and Hazard Data

The following table summarizes key data. As specific data for this exact compound is not universally published, properties are inferred from structurally related phenolic aldehydes like 2,6-Diformyl-4-methylphenol and other substituted phenols.

| Property | Value / Information | Source / Rationale |

| Appearance | Typically a white to off-white or pale yellow solid/powder. | Based on similar phenolic aldehydes.[1] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone, DMSO). Limited solubility in water. | General property of aromatic compounds.[1] |

| GHS Hazard Statements | Warning. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Aggregated GHS information for structurally similar compounds like 2,6-Diformyl-4-methylphenol.[2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P403+P233, P405. | Standard precautions for irritant chemicals.[3] |

Chemical Incompatibilities

To prevent hazardous reactions and compound degradation, avoid contact with the following:

-

Strong Oxidizing Agents: Can cause vigorous reactions and lead to the oxidation of the aldehyde and phenol groups.

-

Strong Bases: Can deprotonate the phenol, increasing its susceptibility to oxidation.[4]

-

Certain Metals: Copper and other metals can catalyze oxidation.[5]

-

Acid Chlorides & Anhydrides: May react with the hydroxyl group.[5]

The Imperative for Inert Atmosphere: Understanding Degradation

The primary challenge in maintaining the integrity of 2-Formyl-6-(4-methylphenyl)phenol is its sensitivity to atmospheric oxygen. Both the phenolic hydroxyl group and the ortho-positioned formyl group are susceptible to oxidation.

Causality of Degradation:

-

Phenol Oxidation: Phenolic compounds can oxidize to form colored quinone-type structures, especially in the presence of trace impurities, light, or a non-neutral pH.

-

Aldehyde Oxidation: The formyl group is readily oxidized to a carboxylic acid (forming 2-hydroxy-3-(4-methylphenyl)benzoic acid). This impurity can alter the compound's reactivity and interfere with subsequent synthetic steps.

This degradation is not merely a matter of purity; it directly impacts research outcomes by reducing the effective concentration of the active molecule and introducing potentially interfering byproducts.[6] A technical guide for the structurally similar 6-(4-Chlorophenyl)-2-formylphenol explicitly recommends storage at 2-8°C under an inert atmosphere to mitigate these degradation pathways.[6]

Caption: Oxidative degradation pathways for 2-Formyl-6-(4-methylphenyl)phenol.

Application Protocols: From Storage to Use

These protocols are designed to create a self-validating system where the integrity of the compound is maintained at every step.

Required Personal Protective Equipment (PPE)

Safety is paramount. Before handling the compound, ensure the following PPE is worn:

-

Eye Protection: ANSI-approved safety goggles.[7]

-

Hand Protection: Wear nitrile gloves. If handling larger quantities or preparing solutions, consider double-gloving.[7]

-

Body Protection: A fully buttoned laboratory coat.[7]

Protocol: Initial Receipt and Long-Term Storage

The goal is to transfer the compound from the supplier's container to a prepared, inerted storage vial with minimal exposure to the atmosphere. This procedure should be performed using a Schlenk line or inside a glove box.

Materials:

-

2-Formyl-6-(4-methylphenyl)phenol (as received).

-

Amber glass vial with a PTFE-lined screw cap or a Schlenk flask.

-

Schlenk line with a dual vacuum/inert gas manifold.

-

Source of dry, high-purity Nitrogen (N₂) or Argon (Ar).

-

Spatula, funnel.

Step-by-Step Methodology:

-

Glassware Preparation: Thoroughly clean and oven-dry the amber vial and cap at 125°C for at least 4 hours to remove adsorbed moisture.[8]

-

Inerting the Vial: Assemble the hot vial and cap and immediately connect it to the Schlenk line.

-

Purge-and-Refill Cycle: Evacuate the vial under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle a minimum of three times.[9] This process is crucial for removing residual air and moisture.

-

Transfer: Under a positive flow of inert gas (a counterflow), quickly open the vial and transfer the solid compound using a clean, dry funnel and spatula. Do not overfill.

-

Final Seal: Securely close the vial with the PTFE-lined cap. For added security, wrap the cap-vial interface with Parafilm.

-

Labeling: Clearly label the vial with the compound name, date of storage, and "Store under Inert Gas."

-

Storage Conditions: Place the sealed, inerted vial in a refrigerator at 2-8°C , away from light.[6]

Caption: Workflow for preparing 2-Formyl-6-(4-methylphenyl)phenol for long-term storage.

Protocol: Dispensing and Weighing the Compound

Dispensing the compound for an experiment is a critical point of potential exposure. The choice of method depends on available equipment.

Method A: Using a Glove Box (Preferred Method) A glove box provides the most secure inert environment.[10]

-

Ensure the glove box atmosphere has low oxygen and moisture levels (<10 ppm is ideal).

-

Bring the sealed vial, a balance, a weigh boat/paper, and a spatula into the glove box antechamber.

-

Cycle the antechamber as per the glove box operating procedure.

-

Once inside, allow the vial to equilibrate to the glove box temperature before opening to prevent condensation.

-

Open the vial and weigh the desired amount of solid.

-

Tightly reseal the parent vial before removing your materials from the glove box.

Method B: Using a Nitrogen Blanket This technique is suitable for labs without a glove box and involves using a positive pressure of inert gas to protect the solid during a quick weighing.[11]

-

Place the sealed vial, a balance (nearby), weigh paper, and spatula in a fume hood.

-

Establish a gentle, dry stream of nitrogen or argon directed towards the vial opening via a hose or needle.

-

Briefly remove the vial cap under the inert gas stream.

-

Quickly remove the required amount of solid with a spatula and place it on the weigh paper on the balance.

-

Immediately recap the parent vial.

-

This process should be done as swiftly as possible to minimize air exposure.

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2,6-Diformyl-4-methylphenol | C9H8O3 | CID 81744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. blog.polyprocessing.com [blog.polyprocessing.com]

How to improve the reaction yield of 2-Formyl-6-(4-methylphenyl)phenol synthesis

Welcome to the technical support center for the synthesis of 2-Formyl-6-(4-methylphenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this specific phenolic formylation. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring you can maximize your reaction yield and purity.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses the most common issues encountered during the synthesis of 2-Formyl-6-(4-methylphenyl)phenol. Our guidance is structured in a question-and-answer format to directly resolve your experimental challenges.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

A low yield is the most frequent challenge in the formylation of substituted phenols. The root cause often lies in the choice of formylation method and the precise control of reaction conditions. The starting material, 2-(4-methylphenyl)phenol, has an electron-donating group (4-methylphenyl) and a bulky substituent ortho to the hydroxyl, which influences reactivity and selectivity.

Let's analyze the most common methods and why one is particularly well-suited for this transformation.

Table 1: Comparison of Common Phenol Formylation Methods

| Method | Key Reagents | Typical Conditions | Pros | Cons |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic, 60-70°C | Readily available reagents. | Often low yields for substituted phenols; harsh basic conditions can cause decomposition; formation of dichlorocarbene can lead to byproducts.[1][2][3][4] |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (Glycerol/Boric Acid or TFA) | 100-160°C | Good ortho-selectivity.[5][6] | Generally inefficient and low-yielding; requires high temperatures; can produce complex mixtures.[7] |

| MgCl₂-Mediated (Casnati-Skattebøl) | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N) | Anhydrous THF or Acetonitrile, Reflux (65-80°C) | Excellent ortho-selectivity and high yields , milder conditions, tolerant of various functional groups.[8][9][10] | Critically dependent on anhydrous conditions; reagent quality is paramount.[11][12] |

| Vilsmeier-Haack | DMF, POCl₃ | 0°C to 100°C | Effective for many electron-rich aromatics. | Can lack regioselectivity with phenols; may require metal catalysts for good yields.[8] |

Expert Recommendation:

For the synthesis of 2-Formyl-6-(4-methylphenyl)phenol, the Magnesium Chloride Mediated (Casnati-Skattebøl) reaction is the method of choice . The magnesium ion plays a crucial role by chelating with the phenolic oxygen and the formylating agent (paraformaldehyde), directing the electrophilic attack almost exclusively to the ortho position.[9] This pre-organization of the transition state overcomes the steric hindrance from the adjacent 4-methylphenyl group and avoids the harsh conditions that lead to byproducts in other methods.

To improve your yield using this method, focus on these critical parameters: